alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Vue d'ensemble

Description

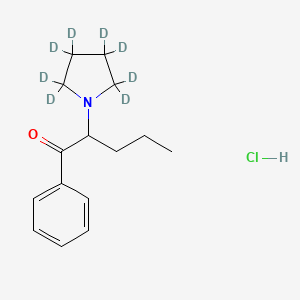

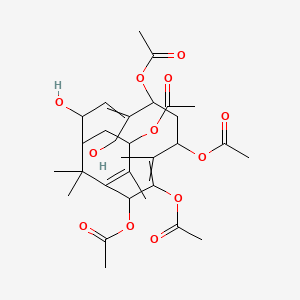

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class . It is also known as α-PVP, O-2387, β-keto-prolintane, prolintanone, or desmethylpyrovalerone . It is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS . This product is intended for research and forensic applications .

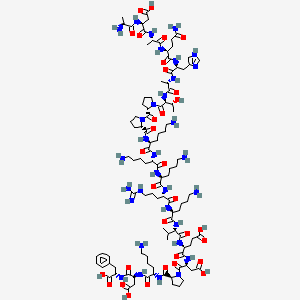

Molecular Structure Analysis

The molecular formula of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is C15H13D8NO • HCl . The formal name is 1-phenyl-2-(1-pyrrolidinyl-d8)-1-pentanone, monohydrochloride . The InChI code is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; .Physical And Chemical Properties Analysis

The product is a neat solid with a formula weight of 275.8 . The product is stable for ≥ 3 years and is stored at -20°C . It is shipped at room temperature in the continental US .Applications De Recherche Scientifique

Novel Psychoactive Substance

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a novel psychoactive substance of the cathinone type . It is part of a new wave of designer cathinones, which are synthetic chemicals with structures or expected neurotropic effects, or both, similar to those of controlled substances .

Psychostimulant Effects

This compound is known for its highly pronounced psychostimulant effects . At the molecular level, these compounds elevate the extracellular level of monoamines in the brain by selective and very potent inhibition of dopamine and norepinephrine reuptake by the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively .

Forensic Toxicology

In the field of forensic toxicology, alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is significant due to its association with numerous case reports of fatal and non-fatal intoxications . It is also associated with a growing number of reports of DUID (driving under the influence of drugs) and multidrug abuse .

Impurity Profiling

Impurity profiling of drug seizures is a useful scientific tool to obtain information on the clandestine manufacturers and drug trafficking networks . The presence of diverse impurities in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), for example, from the starting material, intermediates, catalytic metals formed during chemical synthesis, and materials from the environment, can provide valuable information .

Synthetic Chemistry

The synthesis of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) involves bromination to create the corresponding α-bromo ketone, which reacts with pyrrolidine to give α-PVP . This process is of interest in the field of synthetic chemistry .

Drug Investigation

The integrated analyses of organic and inorganic impurities in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) can provide precise information to drug investigation authorities . This can help in revealing characteristic patterns of the profiles and in identifying similar synthetic routes and environments .

Mécanisme D'action

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), also known as 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride, is a synthetic stimulant of the cathinone class . This compound has been developed for use as an analytical reference standard .

Target of Action

The primary target of alpha-Pyrrolidinopentiophenone-d8 is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels.

Mode of Action

Alpha-Pyrrolidinopentiophenone-d8 acts as a norepinephrine-dopamine reuptake inhibitor , similar to methylphenidate and cocaine . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged and intensified signaling.

Biochemical Pathways

The compound affects the dopaminergic and noradrenergic pathways . The increased concentration of dopamine and norepinephrine in the synaptic cleft can lead to heightened alertness, increased focus, and a sense of euphoria.

Pharmacokinetics

It is known that the compound can be quantified in blood, plasma, or urine by liquid chromatography-mass spectrometry

Result of Action

The molecular and cellular effects of alpha-Pyrrolidinopentiophenone-d8’s action include hyperstimulation, paranoia, and hallucinations . These effects are in line with other psychostimulants and can easily escalate into frightening delusions, paranoid psychosis, and extreme agitation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of alpha-Pyrrolidinopentiophenone-d8. For instance, the method of administration (by mouth, intranasal, vaporization, intravenous, sublingual) can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the compound’s effects.

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXVSMENBAYRM-ZYCXDBHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)